

Application Notes and Protocols for Muscarinic M2 Receptor Radioligand Binding Assays

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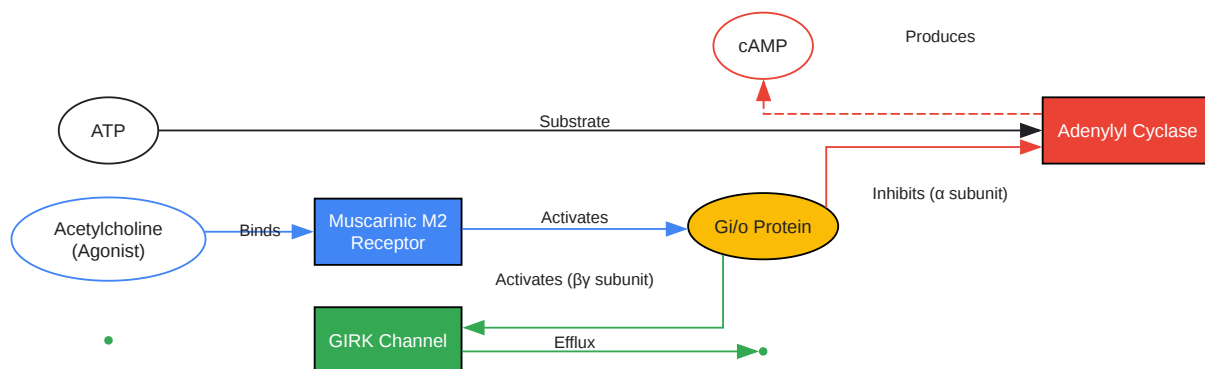
Audience: Researchers, scientists, and drug development professionals.

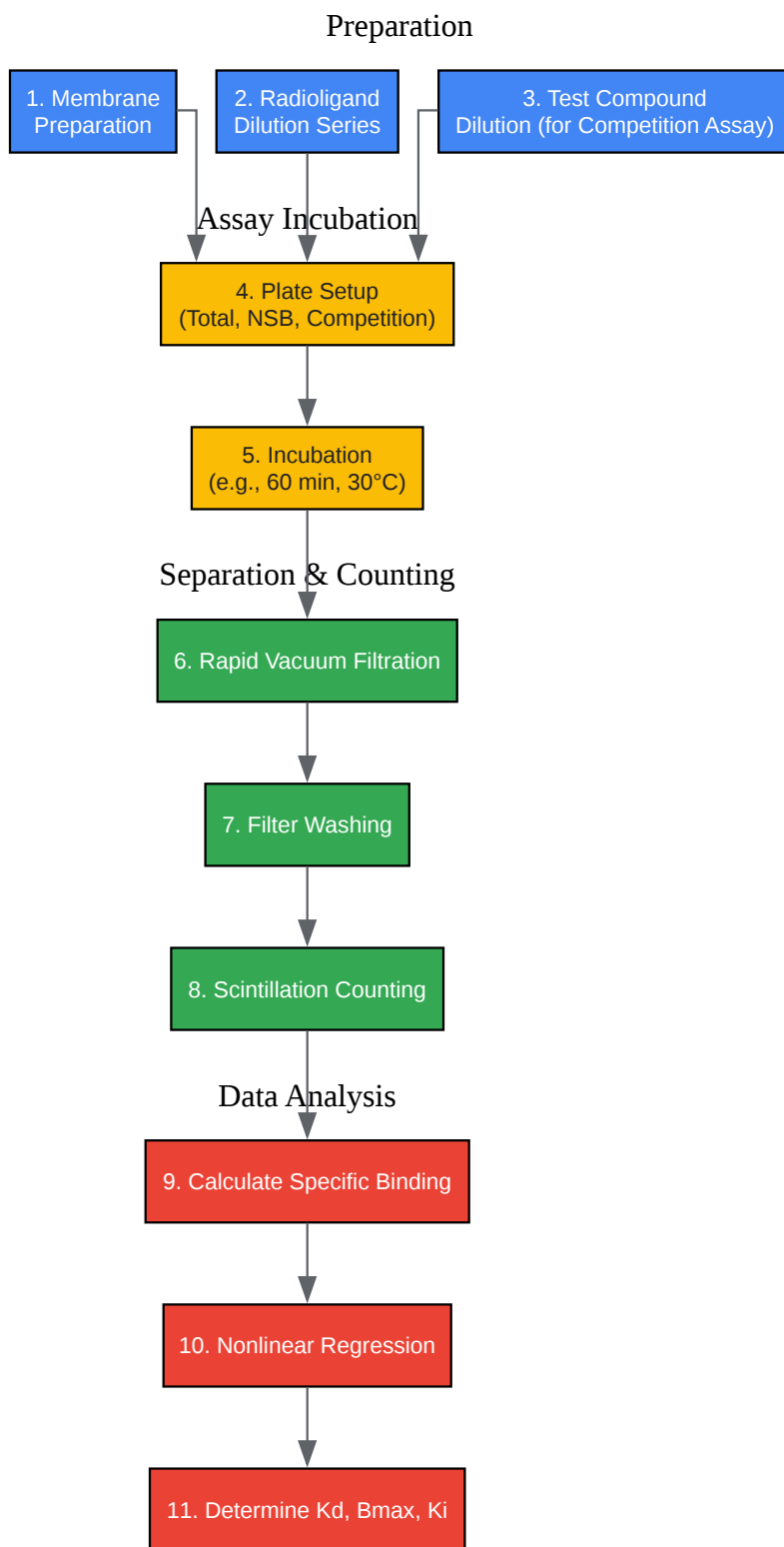
Introduction:

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that play a pivotal role in mediating the effects of acetylcholine in the central and peripheral nervous systems.[1] The M2 subtype, in particular, is crucial for regulating cardiovascular function.[2] Alterations in M2 receptor density and function have been implicated in various pathological conditions, making it a significant target for drug discovery. Radioligand binding assays are a fundamental technique for characterizing the pharmacological properties of the M2 receptor, allowing for the determination of receptor density (B_{max}) and ligand binding affinity (K_d).[3][4] This document provides detailed protocols for saturation and competition radioligand binding assays for the human muscarinic M2 receptor.

Muscarinic M2 Receptor Signaling Pathway

The muscarinic M2 receptor primarily couples to G_{ai/o} proteins.[5][6] Upon agonist binding, the activated G_{ai} subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] The $\beta\gamma$ subunits can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. Additionally, M2 receptor activation can modulate other signaling pathways, including the PI3K/AKT/mTORC1 pathway.[7]





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